Tert-butyl 3-[5-amino-4-cyano-3-(4-phenoxyphenyl)pyrazol-1-yl]piperidine-1-carboxylate
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Overview
Description
Tert-butyl 3-[5-amino-4-cyano-3-(4-phenoxyphenyl)pyrazol-1-yl]piperidine-1-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Preparation Methods
The synthesis of Tert-butyl 3-[5-amino-4-cyano-3-(4-phenoxyphenyl)pyrazol-1-yl]piperidine-1-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of catalysts and specific reagents to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized under specific conditions to form corresponding oxides.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 3-[5-amino-4-cyano-3-(4-phenoxyphenyl)pyrazol-1-yl]piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study biological processes involving pyrazole derivatives.
Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Tert-butyl 3-[5-amino-4-cyano-3-(4-phenoxyphenyl)pyrazol-1-yl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives such as Tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate and 3-Amino-5-tert-butylpyrazole . Compared to these compounds, Tert-butyl 3-[5-amino-4-cyano-3-(4-phenoxyphenyl)pyrazol-1-yl]piperidine-1-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H29N5O3 |
---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
tert-butyl 3-[5-amino-4-cyano-3-(4-phenoxyphenyl)pyrazol-1-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C26H29N5O3/c1-26(2,3)34-25(32)30-15-7-8-19(17-30)31-24(28)22(16-27)23(29-31)18-11-13-21(14-12-18)33-20-9-5-4-6-10-20/h4-6,9-14,19H,7-8,15,17,28H2,1-3H3 |
InChI Key |
CQPFOLFSDMCZTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)N2C(=C(C(=N2)C3=CC=C(C=C3)OC4=CC=CC=C4)C#N)N |
Origin of Product |
United States |
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